molecular formula C22H15BrN2O3 B11187267 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one

4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11187267
M. Wt: 435.3 g/mol
InChI Key: BKVRMYAMJJNODT-CZIZESTLSA-N
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Description

4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

The synthesis of 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzoyl and bromophenyl derivatives with pyridine and pyrrolone precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may scale up these reactions using continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition: The double bonds in the pyrrolone ring can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research suggests it could be developed into therapeutic agents for treating diseases like cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways that are crucial for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one include other heterocyclic compounds with similar structural motifs, such as:

What sets this compound apart is its unique combination of functional groups and ring structures, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C22H15BrN2O3

Molecular Weight

435.3 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H15BrN2O3/c23-16-10-8-14(9-11-16)19-18(20(26)15-5-2-1-3-6-15)21(27)22(28)25(19)17-7-4-12-24-13-17/h1-13,19,26H/b20-18+

InChI Key

BKVRMYAMJJNODT-CZIZESTLSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=C(C=C4)Br)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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